4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone
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Overview
Description
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a chloro group, a dimethyl-oxobutyl side chain, and a morpholino group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethyl-Oxobutyl Side Chain: This step involves the alkylation of the pyridazinone ring with a suitable alkylating agent, such as 3,3-dimethyl-2-oxobutyl bromide, under basic conditions.
Morpholino Group Addition: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group or the morpholino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate
- 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone
Uniqueness
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone is unique due to the combination of its chloro, dimethyl-oxobutyl, and morpholino groups attached to the pyridazinone ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)11(19)9-18-13(20)12(15)10(8-16-18)17-4-6-21-7-5-17/h8H,4-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZDTNQFIPESO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665721 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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